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molecular formula C12H15N3O2 B8273855 N-Methyl-3-amino-6-ethoxy-1H-isoindole-5-carboxamide

N-Methyl-3-amino-6-ethoxy-1H-isoindole-5-carboxamide

Cat. No. B8273855
M. Wt: 233.27 g/mol
InChI Key: LTJKYYNXMMZVJV-UHFFFAOYSA-N
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Patent
US07244730B2

Procedure details

After dissolving N1-methyl-4-(azidomethyl)-5-cyano-2-ethoxybenzamide (931 mg) in tetrahydrofuran (10 ml), 28% aqueous ammonia (2 ml) and triethylphosphine (0.4 ml) were added in that order. The mixture was stirred at 50° C. for 15 minutes. The precipitated crystals were filtered off, washed with tetrahydrofuran, water and ethyl acetate in that order and dried to yield the title compound (365 mg).
Name
N1-methyl-4-(azidomethyl)-5-cyano-2-ethoxybenzamide
Quantity
931 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([C:10]#[N:11])[C:7]([CH2:12][N:13]=[N+]=[N-])=[CH:6][C:5]=1[O:16][CH2:17][CH3:18]>O1CCCC1.N.C(P(CC)CC)C>[CH3:1][NH:2][C:3]([C:4]1[CH:9]=[C:8]2[C:7](=[CH:6][C:5]=1[O:16][CH2:17][CH3:18])[CH2:12][N:13]=[C:10]2[NH2:11])=[O:19]

Inputs

Step One
Name
N1-methyl-4-(azidomethyl)-5-cyano-2-ethoxybenzamide
Quantity
931 mg
Type
reactant
Smiles
CNC(C1=C(C=C(C(=C1)C#N)CN=[N+]=[N-])OCC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
N
Name
Quantity
0.4 mL
Type
solvent
Smiles
C(C)P(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added in that order
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered off
WASH
Type
WASH
Details
washed with tetrahydrofuran, water and ethyl acetate in that order
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CNC(=O)C=1C=C2C(=NCC2=CC1OCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 365 mg
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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